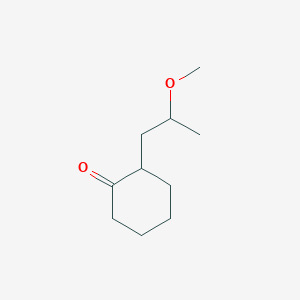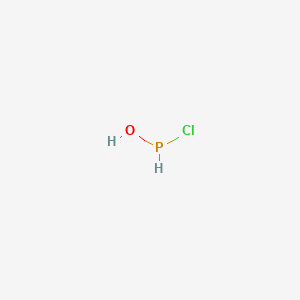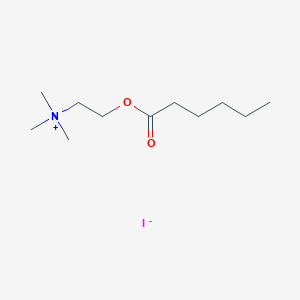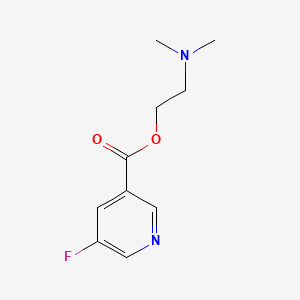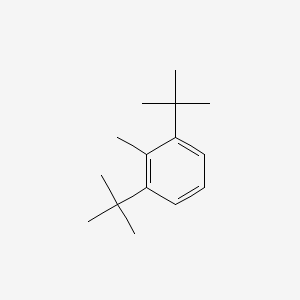
1,3-Di-tert-butyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-2-methylbenzene, also known as 2,4-Di-tert-butyl-1-methylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, where tert-butyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Di-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or sulfonic acid groups can replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 1,3-Di-tert-butyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and bulky tert-butyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The pathways involved often include electrophilic aromatic substitution and radical-mediated reactions.
Comparaison Avec Des Composés Similaires
- 1-tert-butyl-2-methylbenzene
- 2-tert-Butyltoluene
- 1,3-Di-tert-butylbenzene
- 3,5-Di-tert-butyl-2-methoxybenzene
Comparison: 1,3-Di-tert-butyl-2-methylbenzene is unique due to the presence of two tert-butyl groups and one methyl group, which provide steric hindrance and influence its chemical reactivity. Compared to similar compounds, it exhibits higher stability and distinct reactivity patterns, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
25665-04-7 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
1,3-ditert-butyl-2-methylbenzene |
InChI |
InChI=1S/C15H24/c1-11-12(14(2,3)4)9-8-10-13(11)15(5,6)7/h8-10H,1-7H3 |
Clé InChI |
CDZCDCRCPAZOAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



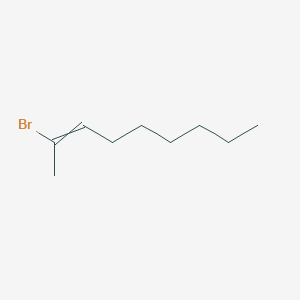


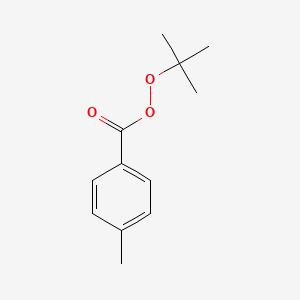
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
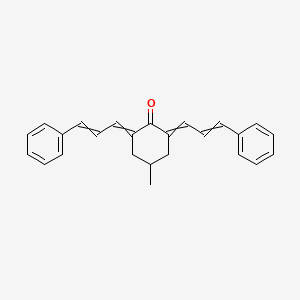
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
